3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid
Description
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is a bicyclic organic compound featuring a benzofuran core substituted with a hydroxyl group at position 3 and a carboxylic acid group at position 5. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its ability to mimic aromatic amino acids or interact with enzyme active sites.
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-hydroxy-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3,7,10H,4H2,(H,11,12) |
InChI Key |
GZDDYUBGNOIKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Lithiation
The lithiation-carboxylation strategy, adapted from PARP-1 inhibitor synthesis, begins with 2,3-dihydrobenzofuran (1 ). Treatment with n-butyllithium (n-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TEMED) in hexane generates a stabilized lithio intermediate at the 7-position. Subsequent quenching with dry ice introduces the carboxylic acid group, yielding 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) in 52% yield.
Reaction Conditions
- Temperature: Room temperature
- Lithiating agent: n-BuLi (2.5 M in hexane)
- Quenching agent: CO₂ (dry ice)
- Workup: Acidification with HCl to pH 1
Cyclization of Pre-Functionalized Phenolic Acid Derivatives
O-Alkylation and Cyclization
A robust method involves constructing the dihydrobenzofuran ring from substituted salicylic acid derivatives. In one approach, 3-methylsalicylic acid (30 ) is esterified and O-alkylated with ethyl bromoacetate to form a diester intermediate (31 ). Hydrolysis yields a diacid (32 ), which undergoes oxidation to 2-(carboxymethoxy)isophthalic acid (33 ). Cyclization with sodium acetate, acetic acid, and acetic anhydride produces 3-acetoxybenzofuran-7-carboxylic acid (34 ), which is hydrolyzed to 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (35 ).
Key Steps
- Esterification : Refluxing 30 in methanol with H₂SO₄.
- O-Alkylation : Ethyl bromoacetate, K₂CO₃, reflux.
- Cyclization : NaOAc, acetic acid, acetic anhydride, reflux.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Starting Material | Key Reagents | Yield | Challenges |
|---|---|---|---|---|
| Lithiation-Carboxylation | 1 | n-BuLi, CO₂ | 52% | Regioselectivity, hydroxylation post-carboxylation |
| Cyclization-Reduction | 30 | Ethyl bromoacetate, NaBH₄ | ~60%* | Multi-step process, oxidation control |
Regioselectivity and Byproduct Formation
The lithiation method favors carboxylation at the 7-position due to the electron-rich nature of the dihydrofuran ring. In contrast, cyclization routes require precise temperature control to avoid side reactions, such as over-oxidation or ring-opening.
Advanced Functionalization Strategies
Enzymatic Hydroxylation
Biocatalytic methods using cytochrome P450 enzymes or monooxygenases could enable direct hydroxylation of 2 at the 3-position. While unexplored for this compound, similar approaches have succeeded in hydroxylating aromatic rings in related benzofurans.
Photocatalytic Oxidation
Recent advances in photoredox catalysis offer potential for selective C–H hydroxylation. Irradiation with visible light in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺) and oxygen could oxidize the 3-position without affecting the carboxylic acid group.
Chemical Reactions Analysis
Carboxylation and Lithiation
The 7-position of the dihydrobenzofuran core undergoes directed lithiation followed by carboxylation. Using n-butyllithium (n-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TEMED) in hexane at room temperature, lithiation occurs selectively at the 7-position. Subsequent treatment with dry ice yields 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) with 52% yield .
Reaction Conditions
| Reagents/Conditions | Outcome | Yield |
|---|---|---|
| n-BuLi, TEMED, hexane, CO₂ | 7-carboxylated derivative (2 ) | 52% |
Amide Formation via Mixed-Anhydride Method
The carboxylic acid (2 ) reacts with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at −20°C to form a mixed anhydride intermediate. Subsequent treatment with aqueous ammonia generates 2,3-dihydrobenzofuran-7-carboxamide (3 ) with 75% yield .
Key Steps
-
Activation of carboxylic acid using isobutyl chloroformate.
-
Nucleophilic attack by ammonia to form the carboxamide.
Analytical Data for 3
-
MP : 185–187°C
-
¹H NMR (DMSO-d₆): δ 3.23 (t, J = 8.6 Hz, 2H), 4.68 (t, J = 8.8 Hz, 2H), 6.92–7.61 (aromatic protons) .
Electrophilic Aromatic Substitution
The carboxamide derivative (3 ) undergoes bromination and nitration at the 5-position:
Bromination
Treatment with bromine in acetic acid at 80°C introduces a bromo group, yielding 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) with 80% yield .
Reaction Conditions
| Reagents/Conditions | Outcome | Yield |
|---|---|---|
| Br₂, AcOH, 80°C | 5-bromo derivative (4 ) | 80% |
Nitration
Nitration with nitric acid and trifluoroacetic acid at low temperatures produces 5-nitro-2,3-dihydrobenzofuran-7-carboxamide (5 ), which is further reduced to the corresponding amine (6 ) using tin chloride .
Hydrolysis and Decarboxylation
The methyl ester of related dihydrobenzofuran derivatives undergoes alkaline hydrolysis to yield carboxylic acids. For example, 4-acetylaminohydroxyphenylarsonic acid 5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester is hydrolyzed with NaOH in methanol to produce 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1 ) in 89% yield .
Conditions
| Reagents/Conditions | Outcome | Yield |
|---|---|---|
| NaOH, MeOH, reflux | Carboxylic acid derivative (1 ) | 89% |
Oxidation and Cyclization
Oxidation of diacid derivatives (e.g., 32 ) with sodium acetate, acetic acid, and acetic anhydride under reflux leads to cyclization, forming 3-acetoxybenzofuran-7-carboxylic acid (34 ). Subsequent hydrolysis generates 3-oxo derivatives (35 ) .
Mechanistic Insight
-
Cyclization involves intramolecular esterification followed by acetylation.
Chlorination
Chlorination using N-chlorosuccinimide (NCS) in DMF at 70°C introduces chlorine at the 5-position of the dihydrobenzofuran scaffold. This reaction is critical for synthesizing halogenated derivatives with enhanced bioactivity .
Example
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 4-Acetylaminohydroxyphenyl... | NCS, DMF, 70°C | 5-Chloro derivative (2' ) | 70% |
Esterification and Alkylation
Ethyl bromoacetate alkylates hydroxy groups in intermediates like 30 , forming diester 31 , which is hydrolyzed to diacid 32 and oxidized to 2-(carboxymethoxy)isophthalic acid (33 ) .
Reaction Sequence
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on analogous structures.
Key Observations:
- Functional Group Positioning : The position of the carboxylic acid group (C7 vs. C2) significantly impacts molecular interactions. For example, 7-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (C2-COOH) may exhibit different hydrogen-bonding behavior compared to the C7-substituted analogs .
- Substituent Effects: The introduction of amino (-NH₂) and chloro (-Cl) groups in 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid enhances its role as a pharmacologically active intermediate (e.g., in prucalopride synthesis) .
Pharmacological and Industrial Relevance
- Industrial Applications: The 4-amino-5-chloro derivative is critical in producing prucalopride, a serotonin receptor agonist used for gastrointestinal disorders. Its synthesis emphasizes cost-effectiveness and safety, aligning with Good Manufacturing Practice (GMP) standards .
Physicochemical Properties
- Crystallinity: Compounds like 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid meet pharmacopeial crystallinity standards, ensuring stability in formulation .
- Solubility : The hydroxyl and carboxylic acid groups in the target compound likely enhance aqueous solubility compared to methyl-substituted analogs (e.g., 3,3-dimethyl derivative) .
Biological Activity
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid (HDBCA) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
HDBCA belongs to the class of benzofuran derivatives, characterized by the presence of a hydroxyl group and a carboxylic acid functional group. Its molecular structure can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that HDBCA exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. In a study assessing its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HDBCA effectively reduced the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key mediators in the inflammatory response .
Table 1: Anti-inflammatory Effects of HDBCA
| Cell Line | Treatment Concentration | iNOS Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| RAW 264.7 | 10 µM | 50 | 45 |
| THP-1 | 20 µM | 60 | 50 |
2. Anticancer Activity
HDBCA has demonstrated promising anticancer properties across various cancer cell lines. In vitro studies reveal that it inhibits cell proliferation and induces apoptosis in cancer cells.
- Case Study : In a study evaluating its effects on breast cancer cell lines (MCF-7), HDBCA showed a significant decrease in cell viability with an IC50 value of approximately 12 µM . The mechanism appears to involve the activation of caspase pathways leading to apoptosis.
Table 2: Anticancer Efficacy of HDBCA
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Caspase activation |
| A549 | 15 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest |
3. Antioxidant Activity
HDBCA also exhibits antioxidant properties, which contribute to its overall biological efficacy. It scavenges free radicals and reduces oxidative stress in cellular models.
- Research Findings : In DPPH radical scavenging assays, HDBCA demonstrated an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Table 3: Antioxidant Activity of HDBCA
| Compound | IC50 (µM) |
|---|---|
| HDBCA | 25 |
| Ascorbic Acid | 10 |
Structure-Activity Relationships
The biological activity of HDBCA can be influenced by its structural components. Modifications to the hydroxyl and carboxylic acid groups have been explored to enhance potency against specific targets. For instance, methylation at certain positions has been linked to increased antiproliferative activity against cancer cell lines .
Q & A
Q. What orthogonal assays validate the compound’s purported enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
